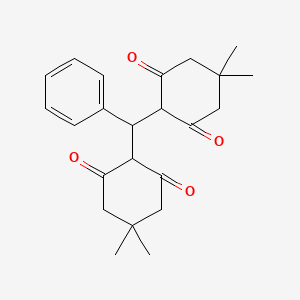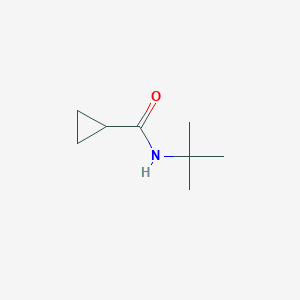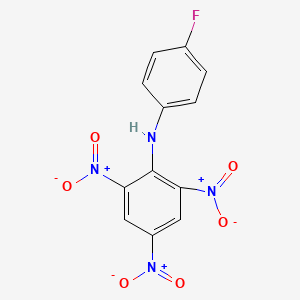
3-Isobutyrylamino-3-phenyl-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isobutyrylamino-3-phenyl-propionic acid is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.285 g/mol . This compound is part of a class of chemicals known as amino acids, which are essential building blocks for proteins. It is characterized by the presence of an isobutyrylamino group attached to a phenyl-propionic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyrylamino-3-phenyl-propionic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a method for synthesizing amino acids by reacting an aldehyde with cyanide in the presence of ammonia . This reaction yields an α-aminonitrile, which is subsequently hydrolyzed to give the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Isobutyrylamino-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3-Isobutyrylamino-3-phenyl-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 3-Isobutyrylamino-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can be incorporated into proteins and peptides, influencing their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 3-Isobutyrylamino-3-(4-methoxy-phenyl)-propionic acid
- 3-(4-Chloro-phenyl)-3-isobutyrylamino-propionic acid
- 3-(2,2-Dimethyl-propionylamino)-3-phenyl-propionic acid
- 3-(2-Benzoylamino-3-phenyl-acryloylamino)-propionic acid
- 3-Benzoylamino-3-(4-chloro-phenyl)-propionic acid
- 3-(2,4-Dimethyl-phenyl)-propionic acid
- 3-(3-Benzyloxy-4,5-dimethoxy-phenyl)-propionic acid
- 3-(3-Bromo-4-methoxy-phenyl)-propionic acid
- Isobutyrylamino-phenyl-acetic acid methyl ester
- 3-Amino-3-(3,4-dichloro-phenyl)-propionic acid
Uniqueness
3-Isobutyrylamino-3-phenyl-propionic acid is unique due to its specific structural features, including the isobutyrylamino group and the phenyl-propionic acid backbone. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
3-(2-methylpropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-9(2)13(17)14-11(8-12(15)16)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16) |
InChI 键 |
MXINFBPZEKFXRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC(CC(=O)O)C1=CC=CC=C1 |
溶解度 |
>35.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-butyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965989.png)
![2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B11965990.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966002.png)



![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B11966024.png)
![(5Z)-3-Cyclopentyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966039.png)

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)



![4-Hydroxybenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11966090.png)
